molecular formula C21H27N3O2S2 B3671998 (5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3671998
M. Wt: 417.6 g/mol
InChI Key: OHKYYKQWKUKHSP-SDXDJHTJSA-N
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Description

(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one: is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an ethylbenzylidene group, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step involves the condensation of a suitable aldehyde with a thioamide to form the thiazolidinone ring.

    Introduction of Ethylbenzylidene Group: The ethylbenzylidene group is introduced through a Knoevenagel condensation reaction between the thiazolidinone intermediate and 4-ethylbenzaldehyde.

    Attachment of Piperazine Moiety: The final step involves the alkylation of the thiazolidinone derivative with 4-(4-methylpiperazin-1-yl)-4-oxobutyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Antimicrobial Activity: Studies have shown that the compound exhibits antimicrobial properties against various bacterial and fungal strains.

    Anticancer Activity: Preliminary research suggests potential anticancer activity, making it a candidate for further investigation in cancer therapy.

Industry:

    Pharmaceuticals: The compound’s biological activities make it a potential lead compound for drug development.

    Agriculture: It may be used in the development of agrochemicals due to its antimicrobial properties.

Mechanism of Action

The exact mechanism of action of (5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism, leading to antimicrobial effects.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes, contributing to its anticancer activity.

Comparison with Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and biological activities.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness:

    Structural Diversity: The combination of the thiazolidinone ring, ethylbenzylidene group, and piperazine moiety makes this compound unique.

    Biological Activity: Its potential antimicrobial and anticancer activities distinguish it from other similar compounds.

Properties

IUPAC Name

(5Z)-5-[(4-ethylphenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S2/c1-3-16-6-8-17(9-7-16)15-18-20(26)24(21(27)28-18)10-4-5-19(25)23-13-11-22(2)12-14-23/h6-9,15H,3-5,10-14H2,1-2H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKYYKQWKUKHSP-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one

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